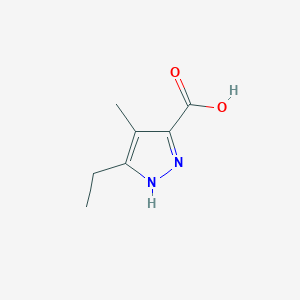

Acide 5-éthyl-4-méthyl-1H-pyrazole-3-carboxylique

Vue d'ensemble

Description

L’agoniste du récepteur GPR109-2 est un composé qui cible le récepteur des acides hydroxycarboxyliques 2, également connu sous le nom de GPR109A. Ce récepteur est un récepteur couplé aux protéines G qui est activé par l’acide nicotinique et le butyrate. L’agoniste du récepteur GPR109-2 a été étudié pour ses effets thérapeutiques potentiels dans diverses maladies, notamment les maladies cardiovasculaires, les troubles métaboliques et les affections inflammatoires .

Applications De Recherche Scientifique

Neurological Disorders

Recent studies have highlighted the potential of 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid as a therapeutic agent in treating central nervous system (CNS) disorders. It acts as a partial agonist for trace amine-associated receptors (TAARs), particularly TAAR1. This mechanism suggests applications in managing conditions such as:

- Attention Deficit Hyperactivity Disorder (ADHD)

- Schizophrenia

- Bipolar Disorder

- Depression

- Parkinson’s Disease

The compound exhibits a favorable safety profile compared to existing treatments, potentially offering reduced side effects while maintaining efficacy .

Antidepressant and Anxiolytic Effects

Research indicates that compounds targeting TAARs may provide antidepressant and anxiolytic effects without the metabolic side effects associated with traditional antidepressants. The ability of 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid to selectively engage with these receptors positions it as a promising candidate for further development in psychiatric therapeutics .

Pesticide Development

The pyrazole derivatives, including 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid, are being explored for their potential as agrochemicals. They demonstrate effectiveness against various phytopathogenic fungi and pests, making them suitable for use in crop protection strategies. The compound's structure allows for modifications that can enhance its fungicidal and insecticidal properties .

Synthesis of Agrochemicals

The synthesis of this compound can lead to the development of novel agrochemicals that are more environmentally friendly compared to traditional pesticides. For instance, formulations derived from pyrazole carboxylic acids are noted for their low toxicity and high efficacy against agricultural pests, suggesting a dual benefit in terms of crop yield and environmental safety .

Synthesis Techniques

The synthesis of 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid typically involves several chemical reactions that can be optimized for yield and purity. Methods include:

- Condensation Reactions: Utilizing various reagents to form the pyrazole ring structure.

- Carboxylation Processes: Introducing carboxylic acid functional groups to enhance biological activity.

These synthetic routes are crucial for producing derivatives with specific biological activities .

Case Studies

Mécanisme D'action

L’agoniste du récepteur GPR109-2 exerce ses effets en se liant au récepteur des acides hydroxycarboxyliques 2, qui est un récepteur couplé aux protéines G. Lors de la liaison, il active le récepteur et déclenche une cascade d’événements de signalisation intracellulaire. Ces événements comprennent l’activation des protéines G, la modulation de seconds messagers tels que l’adénosine monophosphate cyclique et la régulation des voies de signalisation en aval impliquées dans l’inflammation, le métabolisme lipidique et la survie cellulaire .

Analyse Biochimique

Biochemical Properties

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit D-amino acid oxidase (DAO), protecting cells from oxidative stress induced by D-Serine . This interaction is crucial as it helps in preventing formalin-induced tonic pain. The compound’s ability to inhibit specific enzymes highlights its potential therapeutic applications.

Cellular Effects

The effects of 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of D-amino acid oxidase (DAO) reduces oxidative stress in cells, thereby protecting them from damage . This protective effect is vital for maintaining cellular health and function.

Molecular Mechanism

At the molecular level, 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid exerts its effects through enzyme inhibition. By binding to the active site of D-amino acid oxidase (DAO), it prevents the enzyme from catalyzing reactions that produce harmful oxidative byproducts . This inhibition not only protects cells from oxidative damage but also modulates gene expression related to oxidative stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of D-amino acid oxidase (DAO), resulting in long-term protection against oxidative stress . The stability and degradation rate of the compound can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits D-amino acid oxidase (DAO) without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including potential damage to liver and kidney tissues. These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as D-amino acid oxidase (DAO), influencing metabolic flux and metabolite levels . The compound’s inhibition of DAO affects the metabolism of D-amino acids, leading to changes in cellular oxidative stress levels and overall metabolic balance.

Transport and Distribution

Within cells and tissues, 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites to exert its biochemical effects.

Subcellular Localization

The subcellular localization of 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell determines its ability to interact with target enzymes and proteins, thereby influencing its overall biochemical effects.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’agoniste du récepteur GPR109-2 implique plusieurs étapes, notamment la formation d’intermédiaires clés et la réaction de couplage finale. Les voies de synthèse et les conditions de réaction spécifiques peuvent varier en fonction de la pureté et du rendement souhaités du composé. Les réactifs couramment utilisés dans la synthèse comprennent les solvants organiques, les catalyseurs et les groupes protecteurs pour assurer la stabilité des intermédiaires .

Méthodes de production industrielle

La production industrielle de l’agoniste du récepteur GPR109-2 implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et minimiser les coûts. Cela peut inclure l’utilisation de réacteurs à écoulement continu, d’équipements de synthèse automatisés et de techniques de purification avancées telles que la chromatographie et la cristallisation .

Analyse Des Réactions Chimiques

Types de réactions

L’agoniste du récepteur GPR109-2 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Réactifs et conditions courants

Les réactifs couramment utilisés dans ces réactions comprennent les acides, les bases, les solvants et les catalyseurs. Les conditions de réaction, telles que la température, la pression et le pH, sont soigneusement contrôlées pour garantir le résultat souhaité. Par exemple, les réactions d’oxydation peuvent nécessiter des températures élevées et des conditions acides, tandis que les réactions de réduction peuvent être effectuées à des températures plus basses et sous atmosphères inertes .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation de l’agoniste du récepteur GPR109-2 peut donner des dérivés oxydés avec différents groupes fonctionnels, tandis que la réduction peut produire des formes réduites aux propriétés chimiques modifiées .

Applications de la recherche scientifique

L’agoniste du récepteur GPR109-2 a une large gamme d’applications de recherche scientifique, notamment :

Comparaison Avec Des Composés Similaires

L’agoniste du récepteur GPR109-2 est unique par rapport à d’autres composés similaires en raison de son affinité de liaison spécifique et de sa sélectivité pour le récepteur des acides hydroxycarboxyliques 2. Les composés similaires comprennent :

Acide nicotinique : Un composé naturel qui active également le récepteur des acides hydroxycarboxyliques 2 mais avec des propriétés pharmacocinétiques différentes.

Autres agonistes du récepteur GPR109 : Divers agonistes synthétiques qui ont été développés pour cibler le récepteur des acides hydroxycarboxyliques 2 avec différents degrés de puissance et de sélectivité.

L’agoniste du récepteur GPR109-2 se distingue par sa puissance et sa sélectivité plus élevées, ce qui en fait un outil précieux pour la recherche scientifique et les applications thérapeutiques potentielles .

Activité Biologique

5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid (CAS Number: 957129-38-3) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of Pyrazole Derivatives

Pyrazoles are known for their wide range of pharmacological effects, including anti-inflammatory, anticancer, and antidiabetic properties. The biological activity of pyrazole derivatives often stems from their ability to interact with various biological targets, such as enzymes and receptors. While the specific targets of 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid are not fully elucidated, its classification suggests potential interactions with similar targets observed in other pyrazole compounds.

Enzyme Inhibition

One of the notable mechanisms through which 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid exerts its effects is through the inhibition of D-amino acid oxidase (DAO). This enzyme is involved in the metabolism of D-amino acids and contributes to oxidative stress when overactive. By inhibiting DAO, this compound can reduce oxidative stress in cells, thereby protecting them from damage caused by reactive oxygen species (ROS) .

Interaction with Receptors

Recent studies have indicated that 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid acts as a partial agonist at the human trace amine-associated receptor 1 (hTAAR1). This receptor is implicated in various neurological processes and may play a role in disorders such as ADHD and schizophrenia. The compound's selectivity for hTAAR1 over other receptors suggests a favorable side effect profile compared to other pharmacological agents targeting similar pathways .

The biochemical properties of 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid include:

- Stability : The compound demonstrates relative stability in laboratory conditions, which is crucial for maintaining its biological activity over time.

- Cellular Effects : It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, prolonged exposure to this compound has been shown to sustain DAO inhibition, leading to long-term protective effects against oxidative stress.

Anticancer Activity

Research has highlighted the anticancer potential of pyrazole derivatives. For example, compounds structurally related to 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid have displayed significant cytotoxicity against various cancer cell lines. A study reported that pyrazole derivatives exhibited IC50 values ranging from 3.79 µM to 42.30 µM against MCF7 and NCI-H460 cell lines . While specific data for 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid is limited, its structural similarities suggest it may possess comparable anticancer properties.

Metabolic Pathways

The compound is also involved in several metabolic pathways that influence metabolite levels within cells. Its interaction with DAO not only affects oxidative stress but may also modulate metabolic fluxes related to amino acid metabolism .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-5-4(2)6(7(10)11)9-8-5/h3H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNJGDMJKJLUGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901245494 | |

| Record name | 5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957129-38-3 | |

| Record name | 5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957129-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.